C22 Sphingomyelin vs. C16 SM: Opposite Expression Patterns in Breast Cancer Cell Models
In comparative cellular studies, C22 Sphingomyelin (d18:1/22:0) exhibits a distinct expression profile relative to C16 Sphingomyelin (d18:1/16:0). Specifically, C22 SM levels are decreased in T-47D mammary epithelial cells but significantly increased in the more aggressive MDA-MB-231 breast cancer cell line when compared directly to C16 SM .
| Evidence Dimension | Differential expression in cell lines |
|---|---|
| Target Compound Data | Decreased in T-47D; Increased in MDA-MB-231 |
| Comparator Or Baseline | C16 Sphingomyelin (d18:1/16:0) |
| Quantified Difference | Qualitative change in relative abundance (decreased vs. increased) compared to C16 SM |
| Conditions | Cell culture: T-47D mammary epithelial cells and MDA-MB-231 breast cancer cells |
Why This Matters
This cell-type-specific, opposite expression pattern relative to C16 SM underscores that C22 SM is not merely a structural variant but a distinct biomarker candidate, making it essential for studies investigating sphingolipid dysregulation in cancer.
